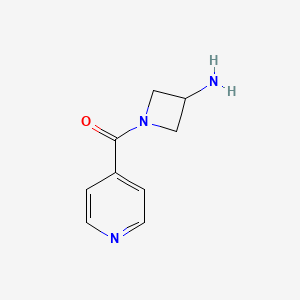

1-(Pyridine-4-carbonyl)azetidin-3-amine

Description

Systematic Nomenclature and Structural Identification

This compound represents a structurally complex heterocyclic compound characterized by the presence of two distinct nitrogen-containing ring systems connected through a carbonyl linkage. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound features an azetidine ring system as the principal structural component with a pyridine-4-carbonyl substituent at the 1-position and an amino group at the 3-position of the azetidine ring.

The molecular architecture of this compound can be precisely described through its structural components. The azetidine portion consists of a four-membered saturated heterocyclic ring containing one nitrogen atom, which exhibits significant ring strain due to the constrained geometry inherent in four-membered rings. This ring strain contributes substantially to the reactivity profile of the compound, making it considerably more reactive than larger ring systems while maintaining greater stability compared to three-membered aziridine analogs.

The pyridine component represents a six-membered aromatic heterocycle containing one nitrogen atom, structurally related to benzene with one methine group replaced by a nitrogen atom. The pyridine ring exhibits delocalized electron density that is not evenly distributed due to the negative inductive effect of the nitrogen atom, resulting in a dipole moment and distinctive electronic properties that influence the overall behavior of the hybrid compound.

The carbonyl linkage between these two heterocyclic systems serves as a critical structural feature that not only connects the two ring systems but also contributes to the electronic properties and potential biological activities of the compound. This amide bond formation between the pyridine-4-carboxylic acid derivative and the azetidine nitrogen creates a rigid structural framework that can interact with biological targets through multiple binding modes.

Table 1: Structural Parameters of this compound

Historical Context in Heterocyclic Chemistry

The development of azetidine-containing compounds has followed a distinctive trajectory within heterocyclic chemistry, with significant contributions emerging from the broader investigation of strained ring systems and their unique reactivity patterns. Azetidines were historically considered challenging synthetic targets due to their inherent ring strain and the difficulty associated with their preparation using conventional synthetic methodologies.

The significance of azetidine chemistry became more pronounced with the recognition that these four-membered nitrogen heterocycles occupy a unique position between the highly reactive aziridines and the more stable pyrrolidines. Early synthetic efforts focused primarily on the preparation of azetidin-2-ones, commonly known as beta-lactams, which gained prominence due to their role as antibiotic agents. However, the structural isomer azetidin-3-ones, where the carbonyl group is positioned one carbon removed from the nitrogen atom, remained less explored despite their potential as versatile synthetic intermediates.

The evolution of azetidine chemistry has been marked by several key developments in synthetic methodology. The Staudinger cycloaddition reaction emerged as one of the most reliable methods for constructing azetidine rings, providing access to various substitution patterns and stereochemical arrangements. This methodology proved particularly valuable for the synthesis of functionalized azetidines, including those bearing amino substituents at the 3-position.

Pyridine chemistry, in contrast, has a much longer and more established history within organic chemistry. The first documented preparation of pyridine was attributed to Thomas Anderson in 1849, who isolated it from animal bone oil. The structural elucidation of pyridine followed several decades later, with Wilhelm Körner and James Dewar suggesting its benzene-derived structure in 1869 and 1871, respectively. The development of reliable synthetic methods for pyridine derivatives, including the Hantzsch pyridine synthesis described in 1881 and the Chichibabin synthesis reported in 1924, provided the foundation for extensive exploration of pyridine-containing compounds.

The convergence of azetidine and pyridine chemistry represents a relatively recent development in heterocyclic chemistry, driven by the recognition that hybrid structures combining multiple heterocyclic systems can exhibit enhanced biological activities and unique pharmacological profiles. This approach, often referred to as scaffold morphing or scaffold hopping, has become an important strategy in medicinal chemistry for discovering new bioactive compounds with improved properties.

Significance of Azetidine-Pyridine Hybrid Architectures

The combination of azetidine and pyridine structural elements within a single molecular framework represents a strategic approach to drug design that capitalizes on the complementary properties of both heterocyclic systems. Azetidine rings contribute significant ring strain that can be harnessed to drive specific chemical transformations, while pyridine rings provide aromatic character and electronic properties that facilitate interactions with biological targets.

The significance of azetidine-pyridine hybrid architectures extends beyond simple structural novelty to encompass several important aspects of molecular design and biological activity. The four-membered azetidine ring introduces conformational constraints that can enhance binding selectivity and potency when interacting with protein targets. This ring strain also provides opportunities for subsequent chemical modifications through ring-opening reactions or other strain-relieving transformations.

Research investigations into related azetidine-pyridine hybrid compounds have demonstrated their potential as inhibitors of various enzymatic systems. For example, studies on 3-pyridyl azetidine ureas have shown potent inhibitory activity against nicotinamide phosphoribosyltransferase, an important metabolic enzyme in cancer research. These findings highlight the potential of azetidine-pyridine combinations in developing therapeutic agents targeting metabolic pathways.

The structural flexibility inherent in azetidine-pyridine hybrid architectures allows for systematic optimization of pharmacological properties through modification of substituent patterns and functional group arrangements. The pyridine ring can accommodate various substitution patterns that modulate electronic properties and binding interactions, while the azetidine component can be functionalized to introduce additional binding elements or modify physicochemical properties.

Table 2: Comparative Analysis of Heterocyclic Ring Systems in Hybrid Architectures

| Ring System | Ring Size | Strain Energy | Stability | Synthetic Accessibility | Biological Relevance |

|---|---|---|---|---|---|

| Azetidine | 4-membered | High | Moderate | Challenging | Emerging importance |

| Pyrrolidine | 5-membered | Low | High | Moderate | Well-established |

| Piperidine | 6-membered | Minimal | Very High | Easy | Extensively studied |

| Pyridine | 6-membered | Minimal | High | Moderate | Fundamental importance |

The investigation of histamine receptor interactions has revealed that non-imidazole compounds containing azetidine-pyridine combinations can exhibit agonist activity at histamine H3 receptors. This finding is particularly significant because it challenges the traditional view that imidazole-containing structures are essential for histamine receptor activation. The ability of azetidine-pyridine hybrid compounds to interact with these important neurotransmitter receptors suggests potential applications in neurological and psychiatric disorders.

Furthermore, the synthetic versatility of azetidine-pyridine hybrid architectures provides opportunities for developing compound libraries with diverse biological activities. The azetidine ring can undergo various functionalization reactions, including nucleophilic substitutions, ring-opening reactions, and oxidative transformations, while maintaining the aromatic pyridine component intact. This synthetic flexibility enables the preparation of analogs with systematically varied properties for structure-activity relationship studies.

Properties

CAS No. |

1341395-94-5 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

(3-aminoazetidin-1-yl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C9H11N3O/c10-8-5-12(6-8)9(13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2 |

InChI Key |

IACYIZVGEVLVLQ-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)N |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(Pyridine-4-carbonyl)azetidin-3-amine and analogous compounds:

Key Observations:

- Ring Size and Strain : The azetidine ring in the target compound introduces greater ring strain compared to the six-membered piperidine ring in 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine. This strain may influence conformational flexibility and binding affinity in biological systems .

- Substituent Effects: The pyridine-4-carbonyl group in the target compound likely enhances hydrogen-bonding capacity compared to the trifluoromethylphenyl group in , which prioritizes lipophilicity and metabolic stability .

Functional Group Comparisons

Preparation Methods

General Synthetic Strategies for Azetidine Derivatives

Azetidine derivatives, including 1-(Pyridine-4-carbonyl)azetidin-3-amine, are commonly synthesized via:

- Intramolecular aminolysis of epoxy amines catalyzed by Lewis acids (e.g., La(OTf)3) to form azetidine rings regioselectively.

- Amidation of azetidine amines with carboxylic acid derivatives or activated esters.

- Nucleophilic substitution on azetidine intermediates with amines.

- Hydrogenation and reduction steps for functional group manipulations.

Intramolecular Aminolysis of Epoxy Amines Catalyzed by La(OTf)3

A recent method involves the use of lanthanum triflate (La(OTf)3) as a catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines with high regioselectivity and good yields.

-

- The epoxy amine substrate is dissolved in 1,2-dichloroethane (DCE) at 0.2 M concentration.

- La(OTf)3 (5 mol%) is added, and the mixture is refluxed for about 2.5 hours.

- After reaction completion, the mixture is cooled, neutralized with saturated aqueous NaHCO3, and extracted with dichloromethane.

- The organic layer is dried and purified by column chromatography.

Amidation Using Coupling Reagents

The amidation of azetidine amines with pyridine-4-carboxylic acid or its derivatives is a key step in preparing this compound.

-

- Commonly used reagents include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), 1,3-dicyclohexylcarbodiimide (DCC), and 1,1'-carbonyl diimidazole.

- These reagents activate the carboxylic acid for nucleophilic attack by the azetidine amine.

-

- Typically performed at room temperature or slightly elevated temperatures.

- Solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane are preferred.

- Bases like 4-dimethylaminopyridine (DMAP), pyridine, triethylamine, or N-methylmorpholine are used to facilitate the reaction.

Hydrogenation and Reduction Steps

Hydrogenation is employed to reduce protective groups or intermediates during synthesis.

-

- A compound containing an azetidine moiety is dissolved in methanol with palladium hydroxide on carbon catalyst.

- The mixture is subjected to hydrogen gas at 40 psi, heated to 60°C, and stirred for up to 72 hours.

- The reaction progress is monitored by NMR.

- Post-reaction, the product is isolated by filtration and washing to yield the hydrochloride salt of the azetidine derivative with yields around 65-73%.

Nucleophilic Substitution on Activated Azetidine Intermediates

An alternative approach involves the displacement of leaving groups on azetidine intermediates by amines.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| La(OTf)3-catalyzed aminolysis | La(OTf)3, cis-3,4-epoxy amines | Reflux in DCE, 2.5 h | ~81 | High regioselectivity for azetidine over pyrrolidine |

| Amidation with coupling reagents | EDCI/DCC, pyridine-4-carboxylic acid | RT to warm, acetonitrile/DMF | >70 | Bases like DMAP enhance reaction |

| Hydrogenation reduction | Pd(OH)2/C, H2 gas | 40 psi H2, 60°C, 72 h | 65-73 | Used for salt formation and deprotection |

| LiAlH4 reduction | LiAlH4 | -78°C to RT, 4 h | ~79 | Reduces intermediates to azetidine amines |

| Nucleophilic substitution | Azetidinyl methanesulfonate, amines | MeCN, 80°C, overnight | 72 | Excess amine improves yield |

Research Findings and Notes

The La(OTf)3-catalyzed method offers a regioselective and efficient route to azetidine rings, which is crucial for the synthesis of this compound, as it ensures the correct ring closure and amine positioning.

Amidation using carbodiimide coupling reagents is a robust and widely used method for attaching the pyridine-4-carbonyl group to the azetidine amine, with flexibility in reaction conditions and good yields.

Hydrogenation steps are essential for removing protecting groups and obtaining the hydrochloride salts, which are often the stable and isolable forms of the target compounds.

Nucleophilic substitution on activated azetidine intermediates is a practical alternative, especially when direct ring formation is challenging or when functional group tolerance is required.

Purification typically involves silica gel chromatography, and the products are characterized by NMR and mass spectrometry to confirm structure and purity.

Q & A

Q. What are the key structural features of 1-(Pyridine-4-carbonyl)azetidin-3-amine that influence its reactivity in organic synthesis?

The compound’s reactivity stems from its azetidine ring (a strained four-membered amine ring) and the pyridine-4-carbonyl group. The azetidine’s amine group acts as a nucleophile, enabling substitutions or condensations, while the pyridine ring participates in electrophilic aromatic substitutions or coordination with metal catalysts. The dihydrochloride salt form enhances solubility, critical for reaction efficiency in polar solvents .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying proton and carbon environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight. High-performance liquid chromatography (HPLC) assesses purity, and infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., 3298 cm⁻¹ for N-H stretches) .

Q. How does the dihydrochloride salt form of this compound improve its applicability in research?

The salt form increases aqueous solubility and stability, facilitating its use in biological assays and aqueous-phase reactions. This is particularly advantageous for in vitro studies requiring precise dosing or kinetic analyses .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to address low yields in palladium-catalyzed reactions?

Key factors include:

- Catalyst selection : Palladium complexes (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction homogeneity.

- Temperature control : Reactions at 65–80°C balance activation energy and side-product suppression.

- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) isolates the product from byproducts .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

SAR approaches include:

- Azetidine substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to modulate ring strain and nucleophilicity.

- Pyridine modifications : Fluorination at the 3-position (as seen in related compounds) improves metabolic stability and target binding.

- Side-chain diversification : Adding sulfonyl or pyrrolidinyl groups (e.g., as in 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-amine) enhances selectivity for enzymes like kinases .

Q. What experimental designs resolve contradictions in reported reactivity profiles of this compound during nucleophilic substitutions?

Contradictions often arise from solvent polarity or competing pathways. Researchers should:

- Systematically vary solvents (e.g., DMF vs. THF) to assess nucleophilicity.

- Monitor reaction intermediates via in situ IR or LC-MS to identify side reactions.

- Employ computational modeling (DFT calculations) to predict transition states and optimize conditions .

Q. How can researchers design interaction studies to elucidate the compound’s mechanism of action in biological systems?

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like GPCRs or kinases.

- Enzyme inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki).

- Cellular models : CRISPR-edited cell lines can validate target engagement and downstream signaling effects (e.g., MAPK pathways) .

Methodological Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (based on azetidine analogs).

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation.

- Waste disposal : Neutralize acidic residues before disposal per institutional guidelines .

Q. How do researchers validate the biological activity of this compound derivatives in disease models?

- Animal models : Use xenograft models (e.g., cancer) to assess in vivo efficacy.

- Dose-response studies : Establish therapeutic windows and toxicity profiles.

- Biomarker analysis : Quantify target modulation via ELISA or qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.